molecular formula C15H21BrN2O4 B594423 N,N-DiBoc-2-amino-4-bromopyridine CAS No. 1216620-65-3

N,N-DiBoc-2-amino-4-bromopyridine

Cat. No.: B594423
CAS No.: 1216620-65-3
M. Wt: 373.247
InChI Key: CNKRGILVFOHONI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-DiBoc-2-amino-4-bromopyridine typically involves the protection of the amino group of 2-amino-4-bromopyridine with Boc groups. One common method is to react 2-amino-4-bromopyridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3) under an inert atmosphere . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Scientific Research Applications

Chemistry: N,N-DiBoc-2-amino-4-bromopyridine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the construction of heterocyclic compounds and in the modification of pyridine derivatives .

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential pharmaceutical agents. The presence of the bromine atom and the protected amino group allows for selective functionalization, making it useful in drug discovery and development .

Industry: this compound is used in the production of agrochemicals, dyes, and other industrial chemicals. Its versatility in chemical reactions makes it a valuable building block in various industrial applications .

Mechanism of Action

The mechanism of action of N,N-DiBoc-2-amino-4-bromopyridine is primarily related to its role as a synthetic intermediate. It does not have a direct biological mechanism of action but serves as a precursor to compounds that may interact with biological targets. The Boc protecting groups prevent unwanted reactions at the amino group, allowing for selective reactions at other positions on the pyridine ring .

Comparison with Similar Compounds

Uniqueness: N,N-DiBoc-2-amino-4-bromopyridine is unique due to the presence of two Boc protecting groups, which provide enhanced stability and selectivity in synthetic reactions. This makes it particularly useful in complex organic synthesis where selective functionalization is required .

Properties

IUPAC Name

tert-butyl N-(4-bromopyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)11-9-10(16)7-8-17-11/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKRGILVFOHONI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=NC=CC(=C1)Br)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680921
Record name Di-tert-butyl (4-bromopyridin-2-yl)-2-imidodicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216620-65-3
Record name Di-tert-butyl (4-bromopyridin-2-yl)-2-imidodicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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